molecular formula C26H28NO+ B12808931 Phenacridane CAS No. 119415-26-8

Phenacridane

Cat. No.: B12808931
CAS No.: 119415-26-8
M. Wt: 370.5 g/mol
InChI Key: AZKMTXCUMJEDMG-UHFFFAOYSA-N
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Properties

CAS No.

119415-26-8

Molecular Formula

C26H28NO+

Molecular Weight

370.5 g/mol

IUPAC Name

9-(4-hexoxyphenyl)-10-methylacridin-10-ium

InChI

InChI=1S/C26H28NO/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26/h6-9,11-18H,3-5,10,19H2,1-2H3/q+1

InChI Key

AZKMTXCUMJEDMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacridane can be synthesized through several methods, typically involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-hexyloxybenzaldehyde with 10-methylacridone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate cyclization and formation of the acridinium ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Phenacridane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include acridone derivatives, dihydroacridine compounds, and various substituted this compound derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
Phenacridane serves as a precursor in the synthesis of more complex heterocyclic compounds. Its stable aromatic structure makes it a valuable building block in organic synthesis.

ApplicationDescription
Precursor for SynthesisUsed in creating complex heterocycles, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

DNA Intercalation Studies
this compound is employed in studying DNA intercalation, where it inserts itself between DNA base pairs. This property is crucial for understanding the mechanisms of drug-DNA interactions.

ApplicationDescription
DNA IntercalationInvestigated for its ability to intercalate into DNA, affecting replication and transcription processes.
Fluorescent ProbesUtilized as a fluorescent probe for nucleic acids, aiding in molecular biology research.

Medical Applications

Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its capacity to disrupt cellular processes by intercalating into DNA.

StudyFindings
Anticancer ActivityStudies have shown that this compound can inhibit cell growth in various cancer cell lines, including breast and lung cancers.
Mechanism of ActionIts mechanism primarily involves intercalation into DNA, leading to cytotoxic effects by inhibiting replication and transcription.

Case Studies

  • Intercalation Studies : A study demonstrated that this compound effectively intercalates into DNA, which was shown to inhibit the growth of cancer cells in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
  • Fluorescent Probing : Researchers utilized this compound derivatives as fluorescent probes to visualize nucleic acids in live cells, enhancing the understanding of gene expression dynamics.

Industrial Applications

Dyes and Pigments Production
Due to its stable structure, this compound is also used in the production of dyes and pigments, which find applications in various industries including textiles and plastics.

ApplicationDescription
Dyes and PigmentsEmployed for its stability and color properties in industrial applications.

Mechanism of Action

Phenacridane exerts its effects primarily through intercalation into DNA, where it inserts itself between base pairs, disrupting the normal helical structure. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing .

Comparison with Similar Compounds

Phenacridane is similar to other acridine derivatives, such as acridine orange and proflavine. it is unique due to its specific substituents, which confer distinct chemical and biological properties.

Similar Compounds

This compound’s unique structure, particularly the hexyloxyphenyl and methylacridinium groups, distinguishes it from these related compounds, providing specific advantages in certain applications .

Biological Activity

Phenacridane, a compound belonging to the acridine family, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and potential applications in various fields.

Overview of this compound

This compound is characterized by its acridine structure, which is known for its interaction with nucleic acids and various biological systems. The compound has been studied for its potential therapeutic applications due to its ability to induce reactive oxygen species (ROS) and interact with cellular components.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the intercalation of this compound into DNA, disrupting replication and transcription processes.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (SW480) cancers. The compound appears to induce apoptosis in cancer cells through ROS generation and modulation of cell signaling pathways.

Case Study: Anticancer Effects

In a study involving A549 lung cancer cells, this compound was administered at concentrations ranging from 10 to 50 µM. Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : this compound's planar structure allows it to intercalate between DNA base pairs, leading to structural distortions that inhibit replication.
  • Reactive Oxygen Species Generation : The compound promotes ROS production, which can induce oxidative stress in cells, leading to apoptosis.
  • Signal Transduction Modulation : this compound may influence various signaling pathways involved in cell proliferation and survival.
MechanismDescription
DNA IntercalationDisrupts DNA replication and transcription
ROS GenerationInduces oxidative stress leading to cell death
Signal Transduction ModulationAlters pathways related to cell growth and apoptosis

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